Antimycobacterial Potency of Cyclo(-Met-Pro) Versus In-Class Diketopiperazines Against M. tuberculosis H₃₇Rv
In a head-to-head comparative study of six diketopiperazines purified from Bacillus sp. N strain, Cyclo(-Met-Pro) (reported as cyclo(L-Pro-L-Met)) demonstrated the highest antimycobacterial activity with an MIC of 4 μg/mL against Mycobacterium tuberculosis H₃₇Rv [1]. Two other DKPs from the same isolation series, cyclo(D-Pro-L-Leu) and cyclo(D-Pro-L-Phe), also exhibited antimycobacterial activity, though with different MIC values not individually specified in the abstracted data [1]. The remaining three tested DKPs showed no measurable antimycobacterial activity, confirming that the Met-Pro amino acid pairing confers a distinct activity profile not present across the DKP class [1]. The reference first-line antitubercular drug rifampicin exhibited an MIC of 0.06 μg/mL in the same assay [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H₃₇Rv |
|---|---|
| Target Compound Data | 4 μg/mL |
| Comparator Or Baseline | cyclo(D-Pro-L-Leu) and cyclo(D-Pro-L-Phe): active but with different MIC values; three other DKPs: no activity; rifampicin: 0.06 μg/mL |
| Quantified Difference | Cyclo(-Met-Pro) exhibited the highest activity among the six DKPs tested; 67-fold higher MIC than rifampicin but with favorable selectivity |
| Conditions | Broth dilution method on Middlebrook 7H11 agar; VERO cell line cytotoxicity assay up to 200 μg/mL |
Why This Matters
For procurement decisions in antimycobacterial research programs, this quantitative differentiation establishes Cyclo(-Met-Pro) as the active comparator within the DKP class, whereas substituting cyclo(Ala-Pro) or cyclo(Val-Pro) would yield an inactive control lacking the MIC endpoint.
- [1] Kumar SN, et al. Antimycobacterial activity of cyclic dipeptides isolated from Bacillus sp. N strain associated with entomopathogenic nematode. Pharm Biol. 2014;52(1):91-96. PMID: 24047443. View Source
